N-[2-(2-Chlorophenoxy)propyl]-3-(2-phenoxyethoxy)aniline
Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for N-[2-(2-Chlorophenoxy)propyl]-3-(2-phenoxyethoxy)aniline are not widely documented in publicly available sources. it is typically synthesized through a series of organic reactions involving the appropriate phenoxy and aniline derivatives under controlled conditions. Industrial production methods would likely involve large-scale synthesis using similar organic reactions, optimized for yield and purity.
Chemical Reactions Analysis
N-[2-(2-Chlorophenoxy)propyl]-3-(2-phenoxyethoxy)aniline can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-[2-(2-Chlorophenoxy)propyl]-3-(2-phenoxyethoxy)aniline has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and chemical analysis.
Biology: Employed in studies involving protein interactions and cellular processes.
Medicine: Investigated for potential therapeutic effects and drug development.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action for N-[2-(2-Chlorophenoxy)propyl]-3-(2-phenoxyethoxy)aniline involves its interaction with specific molecular targets and pathways. These interactions can affect various biological processes, including protein function and cellular signaling.
Comparison with Similar Compounds
N-[2-(2-Chlorophenoxy)propyl]-3-(2-phenoxyethoxy)aniline can be compared with other similar compounds, such as:
- N-[2-(2-Chlorophenoxy)ethyl]-3-(2-phenoxyethoxy)aniline
- N-[2-(2-Bromophenoxy)propyl]-3-(2-phenoxyethoxy)aniline
- N-[2-(2-Chlorophenoxy)propyl]-3-(2-methoxyethoxy)aniline
Properties
IUPAC Name |
N-[2-(2-chlorophenoxy)propyl]-3-(2-phenoxyethoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClNO3/c1-18(28-23-13-6-5-12-22(23)24)17-25-19-8-7-11-21(16-19)27-15-14-26-20-9-3-2-4-10-20/h2-13,16,18,25H,14-15,17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBAGNMZUFYZKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=CC(=CC=C1)OCCOC2=CC=CC=C2)OC3=CC=CC=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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